beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Catalog No.
S1523678
CAS No.
148411-57-8
M.F
C12H24N2O9
M. Wt
340.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

CAS Number

148411-57-8

Product Name

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H24N2O9

Molecular Weight

340.33 g/mol

InChI

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

QLTSDROPCWIKKY-PMCTYKHCSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O
Chitosan's physical and chemical properties make it an attractive biopolymer for many applications. It is an amorphous, off-white or light yellow, odorless, and tasteless powder. The solubility of chitosan is influenced by its degree of deacetylation, pH, and temperature, and it exhibits good solubility in acidic solutions. Chitosan is also hydrophilic, and its water-soluble derivatives have been shown to have the potential to form gels, films, and micro/nano-particles.
Chitosan can be chemically synthesized from chitin through deacetylation using various methods such as chemical, enzymatic, and thermal treatments. The degree of deacetylation (DD) is a crucial parameter in chitosan synthesis, and it influences its physicochemical properties and biological activities. Chitosan's characterization includes its molecular weight, structure, crystallinity, and thermal properties. Techniques such as Fourier transform infrared (FTIR) spectroscopy, X-ray diffraction (XRD), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC) are used to characterize chitosan.
Chitosan analytical methods include techniques such as High-Performance Liquid Chromatography (HPLC), capillary electrophoresis (CE), gel electrophoresis, and nuclear magnetic resonance (NMR). These techniques are used to quantify chitosan's molecular weight, deacetylation degree, and structure.
Chitosan's biological properties, including its immunological, antimicrobial, antitumor, and antioxidant properties, make it ideal for a variety of applications in biomedical and pharmaceutical fields. Chitosan also has the potential to act as a biocarrier, enhance wound healing, and serve as a drug delivery system.
Chitosan's toxicity and safety have been evaluated using various animal models, and the results indicate that it is non-toxic and exhibits low immunogenicity. However, there are reports of chitosan-induced allergic reactions, and its potential toxicity in long-term exposure to humans remains unknown.
Chitosan's applications in scientific experiments include its usage in tissue engineering, drug delivery, wound healing, gene therapy, and various other biomedical and industrial applications.
Chitosan's potential in biomedical and industrial applications has gained significant interest, and there has been extensive research to explore its efficacy in various fields. Current research includes optimizing chitosan production, modification, and characterization, as well as exploring new applications.
The potential implications of chitosan in various fields of research and industry are vast. In the pharmaceutical and biomedical fields, chitosan has been used as a drug delivery system, as a biocarrier, wound healing, and to serve as a gene therapy. In industry, chitosan has been used in water treatment, food packaging, and agriculture.
The limitations of chitosan include its low solubility at neutral pH, its high viscosity, and its intrinsic variability based on chitin sources and processing conditions. However, future directions include optimizing chitosan production and modification, elucidating its mechanisms of action, and exploring new applications in various fields.
for chitosan can be divided into two categories: production and modification and usage in multiple fields. In terms of production and modification, research should focus on optimizing the conversion of chitin to chitosan, characterized by high yield, low capital investment, and eco-friendliness. Additionally, the DD of chitosan should be increased while maintaining its high molecular weight for biomedicinal and industrial applications. In terms of multi-field usage, future research should focus on using chitosan for tissue engineering applications and creating formulations with different physicochemical properties for various drug delivery applications. Furthermore, research should establish an enhanced in vitro and in vivo antibacterial activity of chitosan-based products used in the biomedical industry. Ultimately chitosan's potential in multiple industries and applications should be continually evaluated and expanded upon with robust and innovative experiments and explorations.

XLogP3

-5.2

Other CAS

148411-57-8

Wikipedia

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Dates

Modify: 2023-08-15

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